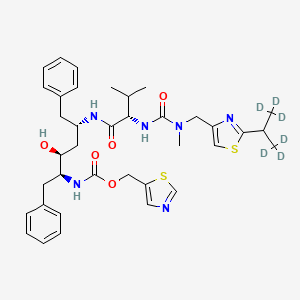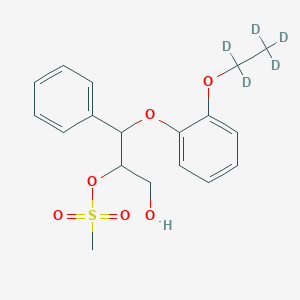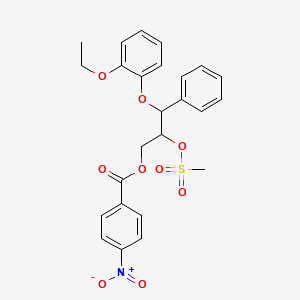
Ritonavir-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ritonavir-d6 ist eine deuterierte Form von Ritonavir, einem HIV-Proteaseinhibitor. Diese Verbindung wird hauptsächlich als interner Standard in der Massenspektrometrie zur Quantifizierung von Ritonavir verwendet. Die Deuteriumatome in this compound ersetzen Wasserstoffatome, wodurch es aufgrund seiner Stabilität und seines unterschiedlichen Gewichts in verschiedenen analytischen Anwendungen nützlich ist.
Wirkmechanismus
Target of Action
Ritonavir-d6, also known as rel-Ritonavir-d6, primarily targets the HIV protease enzyme . This enzyme plays a crucial role in the reproductive cycle of HIV . This compound interferes with this cycle, thereby inhibiting the virus’s ability to replicate .
Mode of Action
This compound inhibits the HIV protease enzyme, which is responsible for cleaving the structural and replicative proteins that arise from major HIV genes . By inhibiting this enzyme, this compound prevents the proper formation of these proteins, thereby disrupting the virus’s life cycle .
Biochemical Pathways
This compound affects the cytochrome P450 3A4 (CYP3A4) enzyme . This enzyme is involved in the metabolism of many drugs. By inhibiting CYP3A4, this compound reduces the metabolism of concomitantly administered protease inhibitors, thereby changing their pharmacokinetic parameters .
Pharmacokinetics
This compound acts as a pharmacokinetic enhancer . It inhibits the CYP3A4-mediated metabolism of other protease inhibitors, resulting in increased bioavailability of these drugs . This means that more of the drug reaches the systemic circulation, potentially increasing its effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the HIV protease enzyme . This results in the disruption of the HIV life cycle, preventing the virus from replicating effectively . It’s important to note that while this compound can inhibit the viral protease in cell culture, it requires concentrations much higher than their achievable plasma levels .
Action Environment
Environmental factors such as vibration, acceleration, radiation, and temperature can impact the feasibility of drug processing . For instance, the stability of this compound processed in space has been investigated, demonstrating the successful recovery of the metastable Form III of Ritonavir generated in orbit . These factors could potentially influence the action, efficacy, and stability of this compound .
Biochemische Analyse
Biochemical Properties
Ritonavir-d6, like its parent compound Ritonavir, plays a significant role in biochemical reactions, particularly those involving the cytochrome P450 (CYP) 3A4 enzyme . It inhibits this enzyme, reducing the metabolism of concomitantly administered protease inhibitors . This interaction enhances the bioavailability of these inhibitors, improving their therapeutic efficacy .
Cellular Effects
This compound exerts various effects on cells. For instance, it has been shown to cause G1 cell cycle arrest in ovarian cancer cells . This effect is mediated by downregulating levels of RB phosphorylation and depleting G1 cyclins and cyclin-dependent kinases .
Molecular Mechanism
The molecular mechanism of this compound involves several steps. It forms a metabolic-intermediate complex (MIC) that tightly coordinates to the heme group of the CYP3A4 enzyme . It also strongly ligates to the heme iron, leading to heme destruction . Furthermore, a reactive Ritonavir intermediate covalently attaches to the CYP3A4 apoprotein .
Temporal Effects in Laboratory Settings
The inhibitory effect of this compound on the CYP3A4 isoenzyme is rapid but also lost rapidly after drug cessation, mostly within 2 days . This temporal effect is crucial for guiding dose adjustment or pausing concomitant medication where advised .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, research on Ritonavir suggests that dosage can significantly impact its effects. For instance, female ferrets dosed with 20 or 100 mg/kg nirmatrelvir/ritonavir twice-daily show a 1-2 log order reduction of viral RNA copies and infectious titers .
Metabolic Pathways
This compound is involved in the metabolic pathways of the CYP3A4 enzyme . By inhibiting this enzyme, it reduces the metabolism of concomitantly administered protease inhibitors, thereby enhancing their bioavailability .
Transport and Distribution
This compound, like Ritonavir, may limit cellular transport and efflux of other protease inhibitors via the P-glycoprotein and MRP efflux channels . This effect can influence the localization or accumulation of these inhibitors within cells and tissues .
Subcellular Localization
Given its role in inhibiting the CYP3A4 enzyme, it is likely to be found in the endoplasmic reticulum where this enzyme is located
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ritonavir-d6 umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Eine gängige Methode verwendet N-Methyl-N-[(2-Isopropyl-4-thiazolyl)methyl]amino-carbonyl-L-Valin als Ausgangsmaterial. Diese Zwischenverbindung wird mit Thionylchlorid umgesetzt, um eine weitere Zwischenverbindung zu bilden, die dann mit tert-Butylcarbamaten umgesetzt wird. Die resultierende Verbindung wird hydrolysiert, um die tert-Butylgruppe zu entfernen, gefolgt von einer Reaktion mit (5-Thiazolyl)methyl-(4-Nitrobenzophenon)carbonat, um das Endprodukt, this compound, zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung umweltfreundlicher Reagenzien und Bedingungen wird betont, um Nebenreaktionen zu minimieren und die Produktionskosten zu senken .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch eines Atoms oder einer Gruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nucleophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deuterierten Alkoholen führen kann .
Analyse Chemischer Reaktionen
Types of Reactions
Ritonavir-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
Ritonavir-d6 wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere in:
Chemie: Als interner Standard in der Massenspektrometrie zur Quantifizierung von Ritonavir.
Biologie: In Studien zum Metabolismus und zur Pharmakokinetik von Ritonavir.
Medizin: Bei der Entwicklung antiviraler Therapien und Arzneimittelwechselwirkungsstudien.
Industrie: In der Qualitätskontrolle und Validierung pharmazeutischer Produkte
Wirkmechanismus
This compound hemmt wie Ritonavir das HIV-Proteaseenzym. Dieses Enzym ist für die Spaltung der Struktur- und Replikationsproteine aus wichtigen HIV-Genen wie gag und pol verantwortlich. Durch die Hemmung dieses Enzyms verhindert this compound die Reifung viraler Partikel, wodurch die Replikation des Virus gehemmt wird .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Saquinavir: Ein weiterer HIV-Proteaseinhibitor, der in Kombination mit Ritonavir verwendet wird, um dessen pharmakokinetische Leistung zu steigern.
Indinavir: Ähnlich wie Ritonavir, in Kombinationstherapien zur Behandlung von HIV eingesetzt.
Amprenavir: Ein weiterer Proteaseinhibitor, der in Kombination mit Ritonavir eingesetzt wird.
Lopinavir: Wird oft mit Ritonavir kombiniert, um dessen Wirksamkeit zu verbessern
Einzigartigkeit
Ritonavir-d6 ist aufgrund seiner Deuteriumatome einzigartig, die Stabilität und ein unterschiedliches Gewicht bieten, was es zu einem idealen internen Standard für analytische Anwendungen macht. Seine Fähigkeit, das HIV-Proteaseenzym zu hemmen und die pharmakokinetische Leistung anderer Proteaseinhibitoren zu steigern, unterscheidet es von ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i3D3,4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNCNXCDXHOMX-GMBJSHJASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)



![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)
![Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1140249.png)




![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)
![[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate](/img/structure/B1140258.png)

